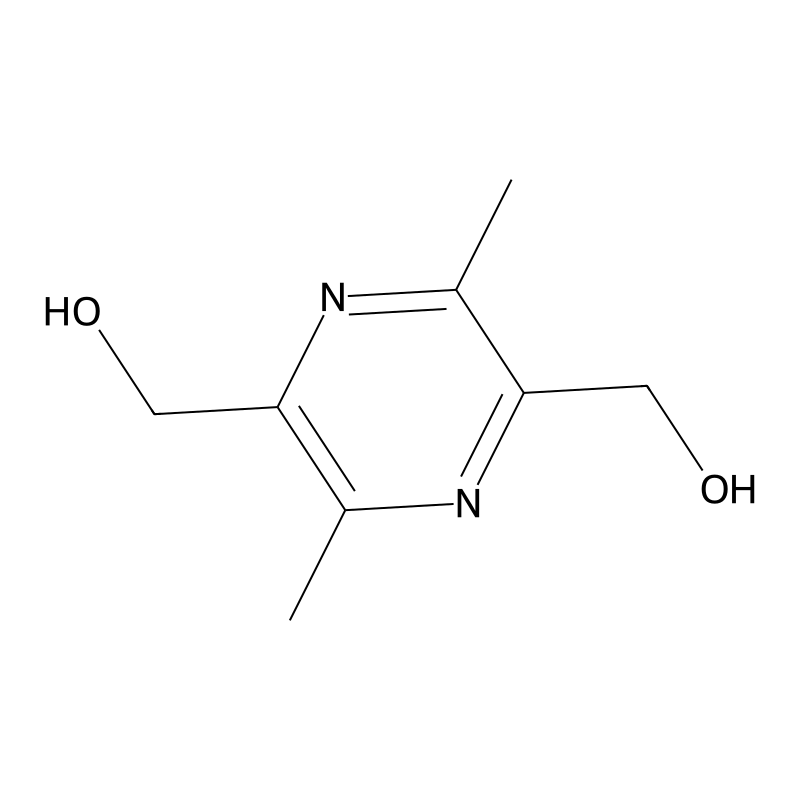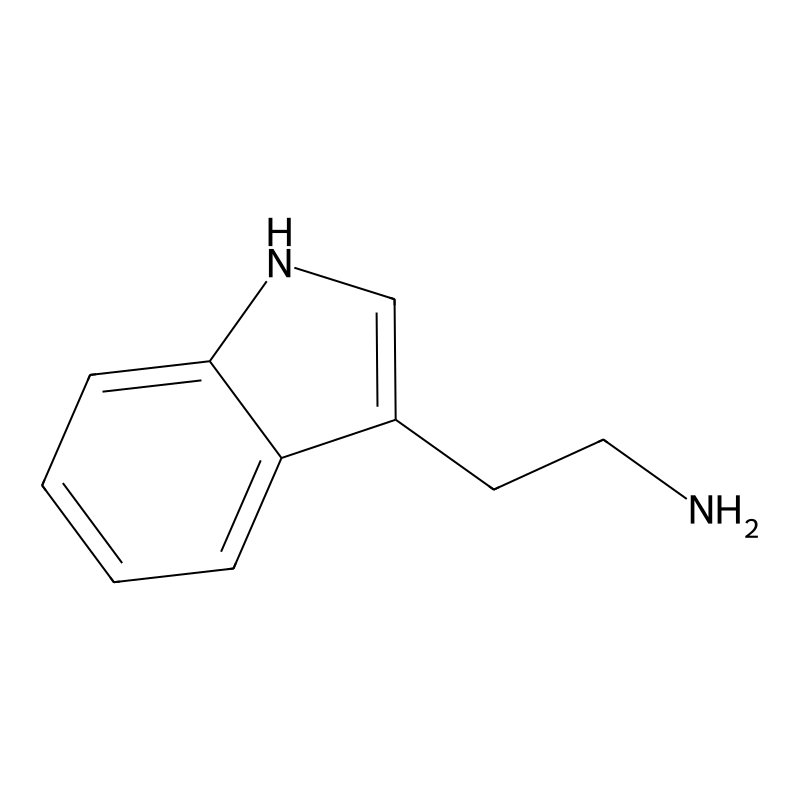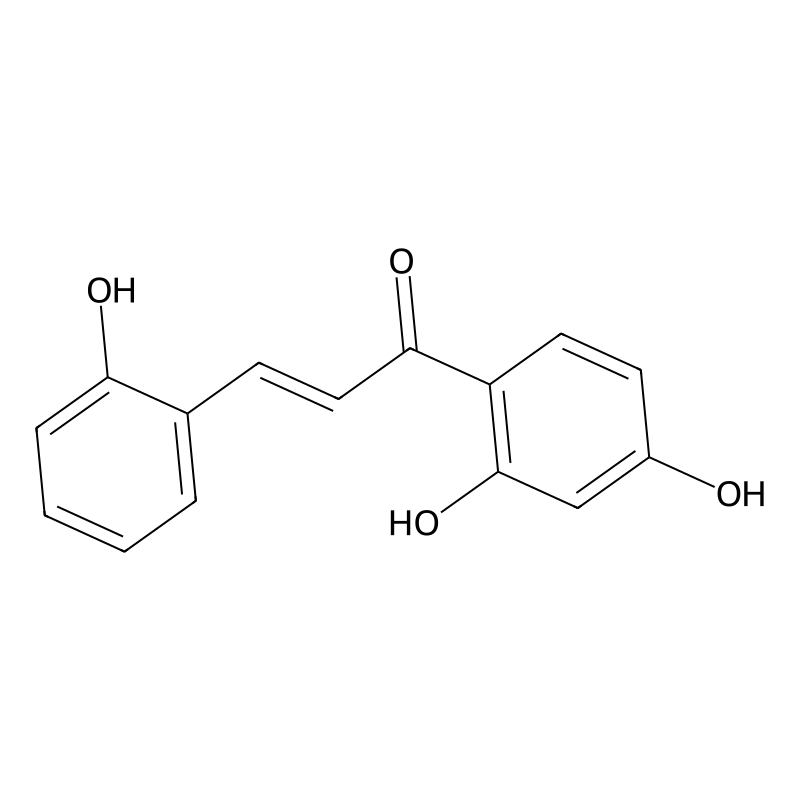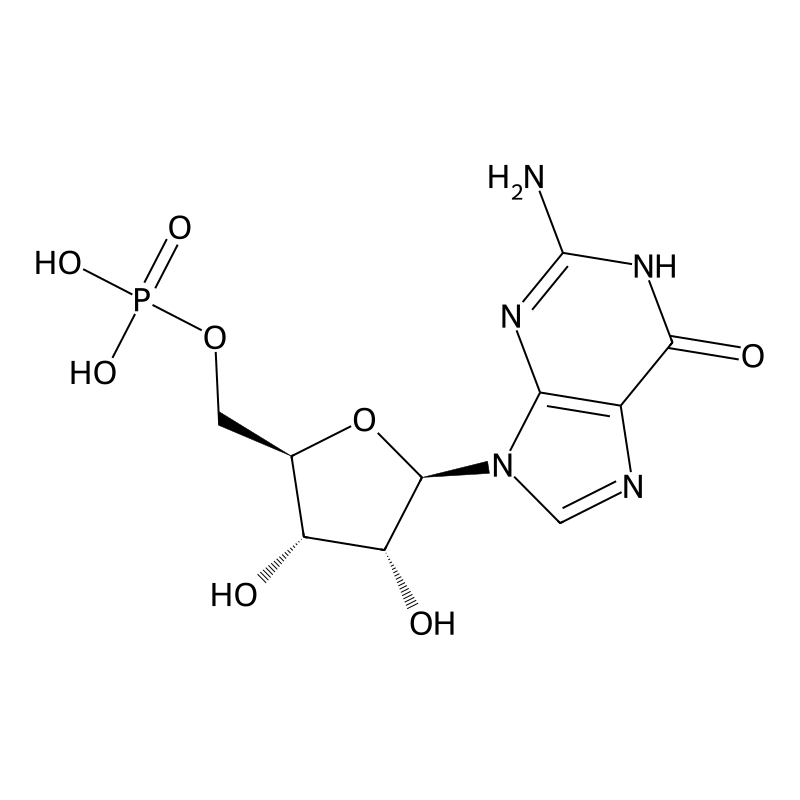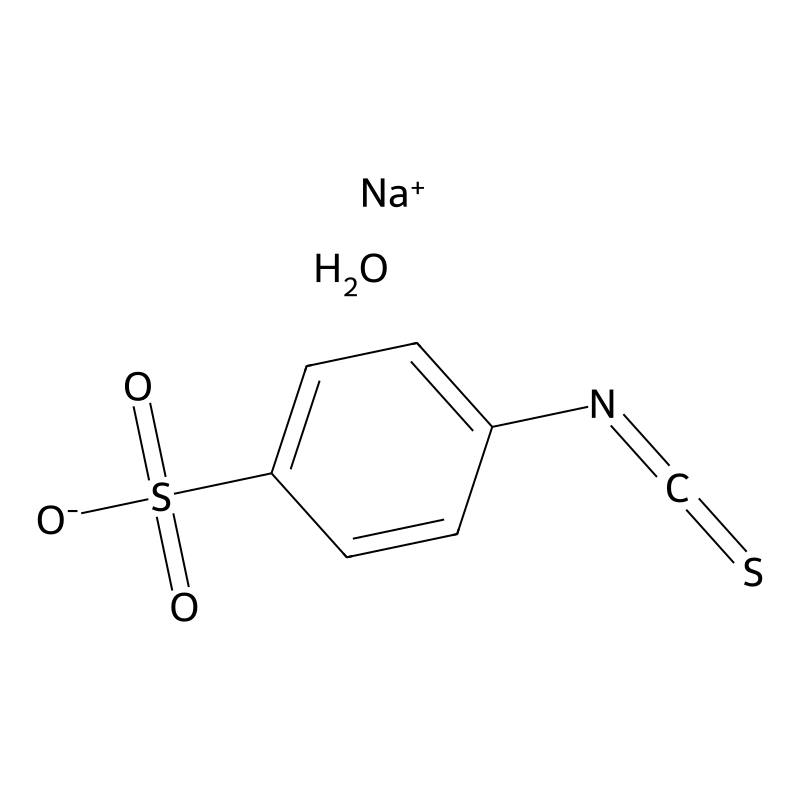5-Methyltetrahydrofolic acid disodium salt
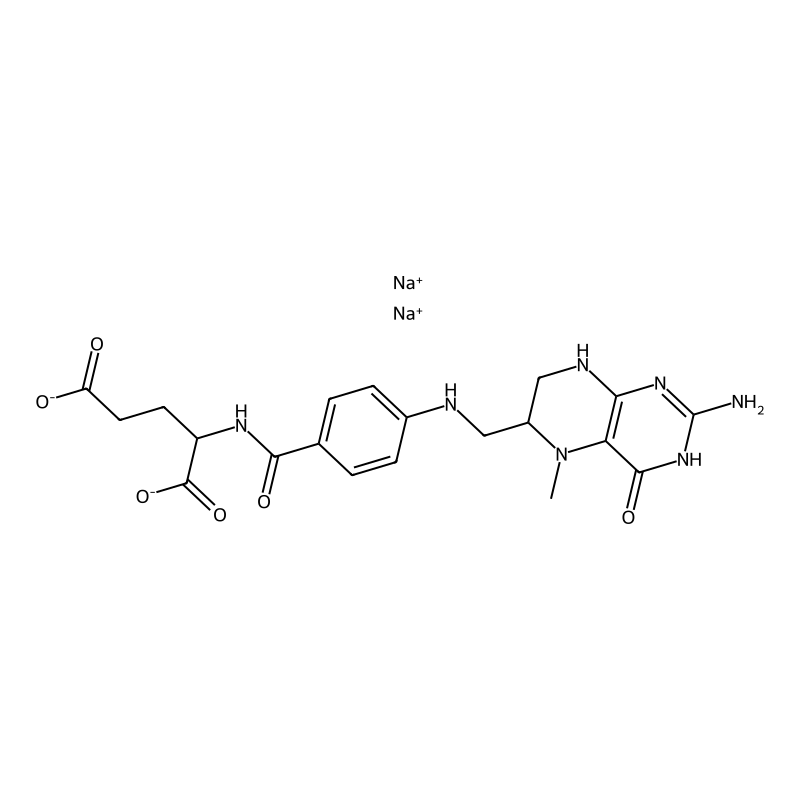
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Methyltetrahydrofolic acid disodium salt is a biologically active form of folate, which is a water-soluble B-vitamin (vitamin B9). This compound is critical in various metabolic processes, particularly in the synthesis of nucleotides and amino acids. Structurally, it is derived from tetrahydrofolate and serves as a coenzyme in the transfer of one-carbon units, which are essential for DNA synthesis and repair. The disodium salt form enhances its solubility and stability, making it suitable for various applications in biochemistry and nutrition.
The molecular formula for 5-methyltetrahydrofolic acid disodium salt is , with a molecular weight of approximately 455.48 g/mol. Its structure features a pteridine ring, para-aminobenzoic acid, and glutamic acid moieties, which are characteristic of folate compounds .
The primary mechanism of action of 5-Methyl-THF is through the donation of its methyl group in various methylation reactions. In the conversion of homocysteine to methionine, the methyl group from 5-Methyl-THF is transferred to homocysteine, regenerating methionine, an essential amino acid []. This reaction helps maintain healthy homocysteine levels, as elevated homocysteine has been linked to an increased risk of cardiovascular disease []. Additionally, 5-Methyl-THF can donate its methyl group for DNA methylation, a crucial process for gene regulation and cell development [].
5-Methyltetrahydrofolic acid disodium salt (5-Methyl-THF), is a specific type of folate molecule. Folates are B vitamins that play a crucial role in various biological processes, including DNA synthesis, repair, and methylation. 5-Methyl-THF is the most active form of folate found in the body [].
Homocysteine Metabolism
Homocysteine is an amino acid produced during the breakdown of another amino acid called methionine. Elevated levels of homocysteine in the blood (hyperhomocysteinemia) have been linked to an increased risk of cardiovascular diseases [].
5-Methyl-THF plays a vital role in the conversion of homocysteine back to methionine. This process is facilitated by an enzyme called 5-methyltetrahydrofolate-homocysteine methyltransferase (MTHFR) [, ].
Studies investigate the potential of 5-Methyl-THF supplementation to lower homocysteine levels and assess its impact on cardiovascular health [, ].
Neural Tube Defects
Neural tube defects (NTDs) are birth defects affecting the brain, spine, or spinal cord. Folate deficiency during pregnancy is a well-established risk factor for NTDs [].
Another important reaction involves its conversion to other tetrahydrofolate derivatives through enzymatic processes. These derivatives are involved in various metabolic pathways, including purine and pyrimidine synthesis .
5-Methyltetrahydrofolic acid disodium salt exhibits several biological activities:
- Methylation Reactions: It acts as a methyl donor in the synthesis of methionine from homocysteine, which is vital for DNA methylation and gene expression regulation.
- Cell Division: By participating in nucleotide synthesis, it supports rapid cell division and growth, making it particularly important during pregnancy and fetal development.
- Neurotransmitter Synthesis: It contributes to the synthesis of neurotransmitters such as serotonin and dopamine by providing necessary methyl groups .
Deficiencies in this compound can lead to elevated homocysteine levels, which are associated with increased risks of cardiovascular diseases and neurological disorders.
The synthesis of 5-methyltetrahydrofolic acid disodium salt can be achieved through several methods:
- Chemical Synthesis: This involves multi-step synthetic routes starting from folic acid or its derivatives. The process typically includes reduction steps to convert folic acid into tetrahydrofolate followed by methylation.
- Biotechnological Methods: Microbial fermentation processes can also be employed to produce this compound using genetically modified organisms that can synthesize folate derivatives efficiently.
- Enzymatic Methods: Enzymes such as methylene tetrahydrofolate reductase can catalyze the conversion of other folate forms into 5-methyltetrahydrofolic acid .
5-Methyltetrahydrofolic acid disodium salt has various applications:
- Nutritional Supplements: It is commonly used in dietary supplements aimed at preventing folate deficiency.
- Pharmaceuticals: It serves as an active ingredient in medications designed to manage conditions related to folate metabolism.
- Food Fortification: The compound is added to fortified foods to enhance their nutritional profile, particularly for populations at risk of deficiency .
Studies have shown that 5-methyltetrahydrofolic acid disodium salt interacts with several other compounds:
- Vitamin B12: There is a synergistic relationship between vitamin B12 and 5-methyltetrahydrofolic acid; both are essential for proper methylation processes.
- Medications: Certain medications may affect the metabolism of folates; for instance, antiepileptic drugs can lead to decreased levels of folate in the body.
- Genetic Variants: Genetic polymorphisms in enzymes involved in folate metabolism can influence individual responses to supplementation .
Several compounds are structurally or functionally similar to 5-methyltetrahydrofolic acid disodium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Tetrahydrofolate | High | Precursor form; less stable than 5-methyltetrahydrofolate |
| Folic Acid | Moderate | Oxidized form; requires reduction for biological activity |
| Methylenetetrahydrofolate | Moderate | Intermediate form; involved in different metabolic pathways |
| Folinic Acid | High | Active form but lacks methyl group; less effective in methylation reactions |
5-Methyltetrahydrofolic acid disodium salt stands out due to its direct role as a methyl donor and its enhanced bioavailability compared to other forms of folate .
